

GC-MS fragmentation pattern of Methyl 2-bromobutyrate

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Compound of Interest

Compound Name: Methyl 2-bromobutyrate

CAS No.: 69043-96-5

Cat. No.: B3428721

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GC-MS Fragmentation Guide: Methyl 2-bromobutyrate

Executive Summary

Methyl 2-bromobutyrate (CAS: 3196-15-4) exhibits a distinct fragmentation pattern driven by the proximity of the bromine atom to the carbonyl group. Unlike linear esters which typically display a base peak at m/z 74 (McLafferty rearrangement), **Methyl 2-bromobutyrate** shifts this diagnostic ion to m/z 152/154 due to bromine retention during the rearrangement. This guide provides the experimental logic to distinguish it from its positional isomer, Methyl 4-bromobutyrate, and its chlorinated analog.

Experimental Methodology

To replicate the fragmentation patterns described, the following electron ionization (EI) parameters are recommended. This protocol ensures consistent ionization energy for reproducible spectral libraries.

Parameter	Setting	Rationale
Ionization Mode	Electron Impact (EI)	Standard 70 eV energy is required to induce the specific fragmentation pathways (McLafferty, -cleavage) described below.
Source Temp	230°C - 250°C	Prevents condensation of high-boiling bromo-esters while minimizing thermal degradation.
Column	DB-5MS or Equivalent	Non-polar (5% phenyl) phases provide optimal separation of halo-ester isomers based on boiling point and polarity.
Scan Range	m/z 35 - 300	Captures low mass fragments (m/z 59) and the molecular ion cluster (m/z 180/182).

Fragmentation Analysis: Methyl 2-bromobutyrate

The mass spectrum of **Methyl 2-bromobutyrate** is defined by three competitive pathways: McLafferty Rearrangement,

-Cleavage, and Carbon-Halogen Cleavage.

Molecular Ion (M⁺)

- m/z 180 and 182: The molecular ion is clearly visible with a characteristic 1:1 intensity ratio, confirming the presence of a single bromine atom (

Br and

Br isotopes).

Primary Pathway: Modified McLafferty Rearrangement (Diagnostic)

Unlike simple methyl esters where the McLafferty rearrangement yields m/z 74, the substitution of bromine at the

-position alters the fragment mass.

- Mechanism: The

-hydrogen (from the terminal methyl group) transfers to the carbonyl oxygen. The bond between the

and

carbons cleaves.^{[2][3][4]}

- Result: Neutral ethene (

, 28 Da) is lost. The charge remains on the bromine-containing enol fragment.

- Observed Peaks: m/z 152 (

Br) and m/z 154 (

Br).

- Abundance: High (~80-90%). This is the specific fingerprint for

-bromo esters with a propyl chain.

Secondary Pathway: -Cleavage

- Mechanism: Cleavage occurs adjacent to the carbonyl group.

- Fragment A: Formation of the methoxycarbonyl cation

.

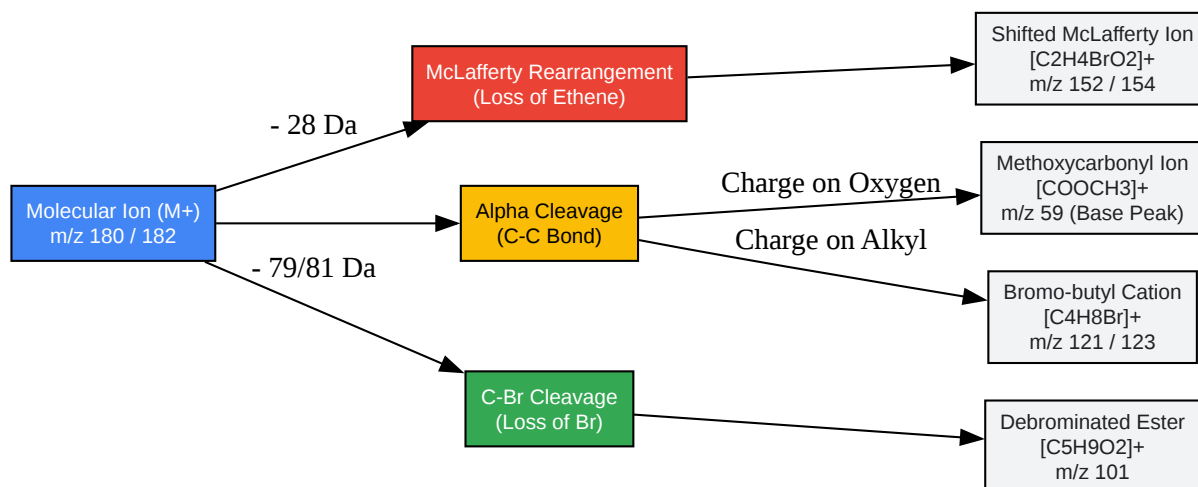
- Observed Peak: m/z 59 (Base Peak, 100%).

- Fragment B: Loss of the methoxycarbonyl group
- .
- Observed Peaks: m/z 121 and 123 (1:1 ratio).[5] This corresponds to the carbocation.

Tertiary Pathway: Loss of Bromine

- Mechanism: Homolytic cleavage of the C-Br bond.
- Observed Peak: m/z 101 () .[6]
- Note: While significant (~50-60%), this peak is less diagnostic than m/z 152 because many brominated isomers produce the same bromine-free fragment.

Visualization of Fragmentation Pathways



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Caption: Mechanistic pathways for **Methyl 2-bromobutyrate**. The "Shifted McLafferty Ion" (m/z 152) is the key differentiator from non-alpha substituted isomers.

Comparative Analysis: Isomer Differentiation

Distinguishing **Methyl 2-bromobutyrate** from its isomers is critical in synthesis monitoring.

Vs. Methyl 4-bromobutyrate (Positional Isomer)

Methyl 4-bromobutyrate (

) lacks the

-bromine and has the bromine on the

-carbon.

- McLafferty Shift: In the 4-bromo isomer, the

-carbon holds the bromine. A standard McLafferty rearrangement is hindered or produces a different neutral fragment. However, the dominant feature of linear methyl esters—the m/z 74 peak (

)—is typically restored or prominent because the

-carbon is unsubstituted.

- Key Difference:
 - Methyl 2-bromo: Dominant m/z 152, Weak/Absent m/z 74.
 - Methyl 4-bromo: Dominant m/z 74, Absent m/z 152.

Vs. Methyl 2-chlorobutyrate (Halogen Analog)

The chlorinated analog follows the same mechanistic logic but with mass shifts corresponding to Chlorine (

Cl/

Cl).

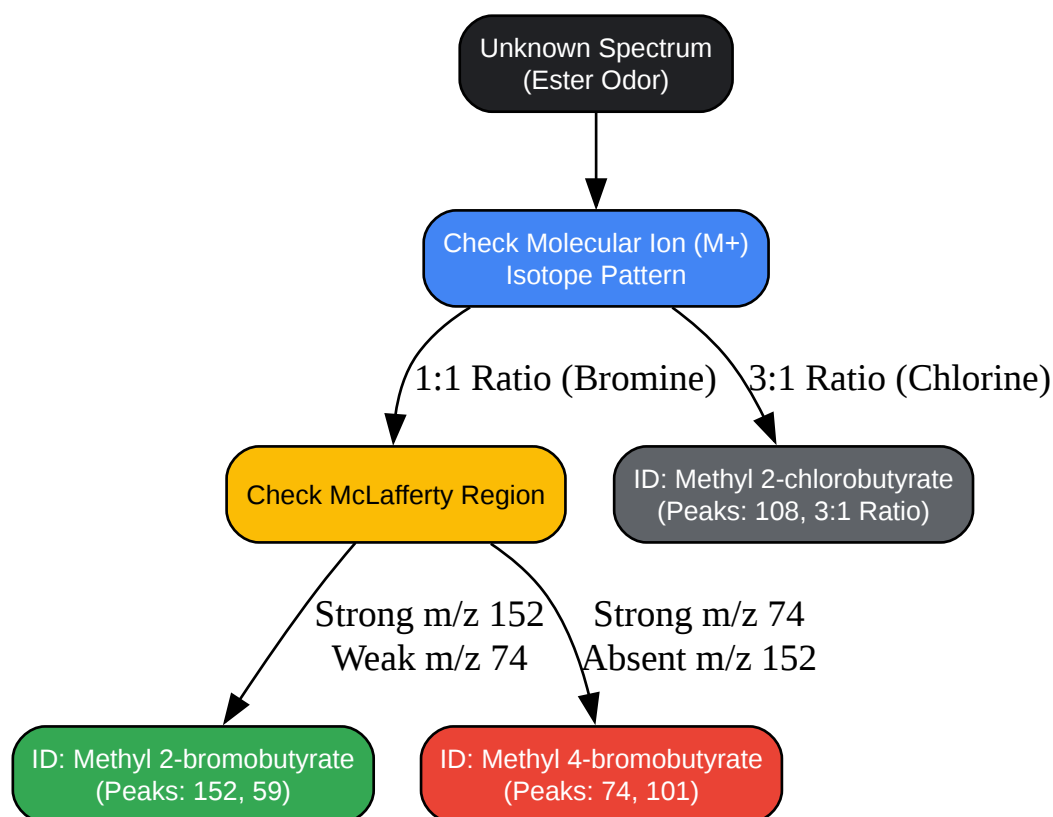
- Isotope Pattern: M^+ cluster shows a 3:1 ratio (Chlorine) vs 1:1 (Bromine).

- McLafferty Shift: The diagnostic peak shifts from m/z 152 to m/z 108 ().

Summary Table of Diagnostic Ions

Compound	Molecular Ion (M ⁺)	Base Peak	Diagnostic McLafferty Ion	Key Distinction
Methyl 2-bromobutyrate	180 / 182 (1:1)	59	152 / 154	High mass McLafferty fragment due to -Br.
Methyl 4-bromobutyrate	180 / 182 (1:1)	74	74	Classical ester peak (m/z 74) is dominant; no m/z 152.
Methyl 2-chlorobutyrate	136 / 138 (3:1)	59	108 / 110	Mass shift (-44 Da vs Bromo) and 3:1 isotope ratio.

Decision Tree for Identification



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Caption: Logic flow for identifying halo-ester isomers based on MS spectral features.

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